

Compound of Interest

Compound Name: 2-Acetylpyrrole

Cat. No.: B092022

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylpyrrole is a versatile heterocyclic aroma compound valued in the fragrance and flavor industry for its characteristic nutty, roasted, and caran

Physicochemical Properties and Odor Profile

A comprehensive understanding of **2-acetylpyrrole**'s properties is essential for its successful application.

Table 1: Physicochemical Properties of **2-Acetylpyrrole**

Property
CAS Number
Molecular Formula
Molecular Weight
Appearance
Melting Point
Boiling Point
Solubility
LogP

Table 2: Odor Profile of **2-Acetylpyrrole**

Odor Descriptor
Primary
Secondary
Subtle Notes

Application in Fragrance Formulation

2-Acetylpyrrole is primarily used as a powerful enhancer and modifier in fragrance compositions, contributing warmth, depth, and a gourmand chara

Recommended Usage Levels

Due to its high impact, **2-acetylpyrrole** should be used judiciously.

Table 3: Recommended Concentration of **2-Acetylpyrrole**

Application

Fine Fragrance

Flavoring (for reference)

Creation of Nutty and Roasted Accords

2-Acetylpyrrole is a key component in building nutty and roasted accords. It blends well with other aroma chemicals to create complex and appealing

Protocol 1: Formulation of a Basic Nutty Accord

Objective: To create a foundational nutty accord using **2-acetylpyrrole**.

Materials:

- **2-Acetylpyrrole** (10% solution in ethanol)
- Filbertone (1% solution in ethanol)
- Pyrazines (e.g., 2,3,5-Trimethylpyrazine at 1% in ethanol)
- Vanillin (10% solution in ethanol)
- Coumarin (10% solution in ethanol)
- Ethanol (95%, perfumer's grade)
- Glass beakers, pipettes, and scent strips

Procedure:

- Prepare stock solutions of each aroma chemical in ethanol as specified above.
- In a clean glass beaker, combine the aroma chemical solutions in the following ratios (parts by volume):
 - **2-Acetylpyrrole** solution: 3 parts
 - Filbertone solution: 2 parts
 - 2,3,5-Trimethylpyrazine solution: 1 part
 - Vanillin solution: 2 parts
 - Coumarin solution: 2 parts
- Mix the solution thoroughly.
- Dip a scent strip into the accord and evaluate the odor profile immediately and after several intervals (e.g., 5 minutes, 30 minutes, 1 hour) to observe.
- Adjust the ratios as needed to achieve the desired nutty character. For a more roasted profile, the proportion of pyrazines can be increased.

Experimental Protocols

Sensory Evaluation Protocol

A structured sensory evaluation is crucial to understand the impact of **2-acetylpyrrole** in a fragrance formulation. The following protocol is adapted from

Objective: To assess the sensory characteristics of a fragrance containing **2-acetylpyrrole**.

Panelists: A panel of 8-12 trained individuals with demonstrated olfactory acuity.

Materials:

- Test fragrance containing **2-acetylpyrrole**.
- Control fragrance (without **2-acetylpyrrole**).
- Scent strips.
- Odor-free evaluation booths.^[7]
- Sensory evaluation questionnaire (see below).
- Water and unsalted crackers for palate cleansing.

Procedure:

- Preparation: Label the control and test fragrances with random three-digit codes.
- Presentation: Dip scent strips into each fragrance solution and place them in labeled holders. Present the samples to the panelists in a randomized
- Evaluation: Instruct panelists to smell each scent strip and rate the intensity of various sensory attributes using the provided questionnaire. Panelist
- Data Analysis: Collect the questionnaires and analyze the data statistically (e.g., using ANOVA) to determine significant differences between the co

Sensory Evaluation Questionnaire: Nutty Fragrance Profile

Panelist ID: _____ Sample Code: _____

Please rate the intensity of the following attributes on a scale from 0 (not perceptible) to 9 (very strong).

- Overall Intensity: _____
- Nutty: _____
- Roasted: _____
- Caramel/Sweet: _____
- Earthy/Musty: _____
- Powdery: _____
- Overall Liking: _____ (1 = dislike extremely, 9 = like extremely)

Comments:

Stability Testing Protocol

Assessing the stability of **2-acetylpyrrole** in a fragrance formulation is critical for ensuring product quality and shelf-life.

Objective: To evaluate the stability of a fragrance containing **2-acetylpyrrole** in an alcoholic base under accelerated aging conditions.

Materials:

- Test fragrance containing 1% **2-acetylpyrrole** in 95% ethanol.

- Control fragrance (base without **2-acetylpyrrole**) in 95% ethanol.
- Clear and amber glass vials with airtight seals.
- Temperature-controlled oven.
- UV light chamber.
- Gas Chromatography-Mass Spectrometry (GC-MS) instrument.
- Trained sensory panel.

Procedure:

- Sample Preparation: Prepare multiple vials of both the test and control fragrances.
- Storage Conditions:
 - Control: Store one set of vials at room temperature (20-22°C) in the dark.
 - Elevated Temperature: Place another set in an oven at a constant temperature of 40°C.
 - UV Exposure: Expose a third set to cycles of UV light.
- Evaluation Intervals: Analyze the samples at baseline (T=0) and at regular intervals (e.g., 1 week, 2 weeks, 4 weeks, 8 weeks).
- Analytical Evaluation (GC-MS):
 - Inject a sample from each condition into the GC-MS.
 - Monitor the peak area of **2-acetylpyrrole** to quantify any degradation.
 - Identify any new peaks that may indicate the formation of degradation products.
- Sensory Evaluation:
 - Present the aged samples and the control to a trained sensory panel.
 - Use a triangle test to determine if there is a perceivable difference in odor between the aged samples and the control.
 - If a difference is perceived, use a descriptive analysis to characterize the changes in the odor profile.
- Physical Evaluation: Visually inspect the samples for any changes in color or clarity.

Odor Perception and Signaling Pathway

The perception of nutty and roasted scents is complex and involves specific olfactory receptors (ORs). While the exact ORs for **2-acetylpyrrole** have not been identified, studies have identified that the human olfactory receptors OR5K1 and OR2AG1 are responsive to various pyrazines that elicit "nutty" and "green" odors.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described in this document.

Conclusion

2-Acetylpyrrole is a potent and valuable aroma chemical for creating nutty, roasted, and gourmand notes in fragrance formulations. Its high impact n

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- To cite this document: BenchChem. [Application of 2-Acetylpyrrole in Fragrance Formulation: Application Notes and Protocols]. BenchChem, [2025]

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